4-(5-chloro-1H-indol-1-yl)butanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Indole derivatives, such as 4-(5-chloro-1H-indol-1-yl)butanoic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to inhibit the replication of certain viruses, reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties . The affected pathways and their downstream effects can vary widely, depending on the specific indole derivative and its targets.
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For example, if the compound targets a receptor involved in cell growth, it could potentially inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-1H-indol-1-yl)butanoic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(5-chloro-1H-indol-1-yl)butanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-chloroindole: A simpler indole derivative with similar chemical properties.
Indole-3-carboxylic acid: Another indole derivative with potential biological activities.
Uniqueness
4-(5-chloro-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
4-(5-chloroindol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVVALOVWUAIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCC(=O)O)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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